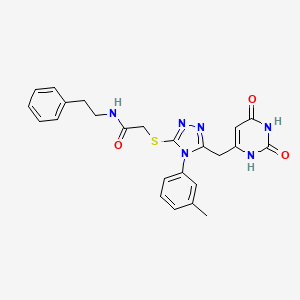
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is a heterocyclic compound featuring a five-membered ring structure with two secondary amide groups and a methoxy substituent
作用機序
Target of Action
It’s known that the compound undergoes reactions catalyzed by lewis acids .
Mode of Action
The compound exhibits a synchronous mechanism of the acid-catalyzed 1,2-rearrangement with migration of the ester group to the N atom . The reaction is suppressed in the presence of an external nucleophile or a reducing agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with an alkyne or enamines to form the isoxazolidine ring . The reaction conditions often require the use of a metal catalyst, such as copper or ruthenium, although metal-free synthetic routes have also been developed to adhere to green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
類似化合物との比較
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical properties.
Methoxy-substituted heterocycles: Compounds with methoxy groups attached to heterocyclic rings can have comparable reactivity and applications.
Uniqueness
2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-methoxy-3-N,3-N'-dimethyl-1,2-oxazolidine-3,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-9-6(12)8(7(13)10-2)4-5-15-11(8)14-3/h4-5H2,1-3H3,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSTVCRLGBGGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCON1OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2859814.png)




![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)


![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)
![3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-indazole](/img/structure/B2859833.png)
![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(PROPAN-2-YL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2859836.png)
